
3-allyl-2,6-dimethyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-2,6-dimethyl-4-quinolinol is a chemical compound that belongs to the class of quinolinols. It is a yellowish powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has been widely studied due to its potential applications in various fields, such as medicine, agriculture, and materials science.
科学的研究の応用
3-allyl-2,6-dimethyl-4-quinolinol has been studied for its potential applications in various fields. In medicine, it has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. In addition, it has been found to have antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, it has been shown to have anticancer activity against various cancer cell lines, including cervical cancer, breast cancer, and lung cancer.
作用機序
The mechanism of action of 3-allyl-2,6-dimethyl-4-quinolinol is not fully understood. However, it is believed to act by disrupting the membrane integrity of bacteria and fungi, leading to cell death. It has also been shown to inhibit the replication of viruses by interfering with their DNA synthesis. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-allyl-2,6-dimethyl-4-quinolinol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, it has been shown to have anti-inflammatory activity by inhibiting the production of various inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 3-allyl-2,6-dimethyl-4-quinolinol in lab experiments include its high potency, broad-spectrum activity, and low toxicity. It can be easily synthesized using various methods, and it is soluble in organic solvents, making it easy to handle in the lab. However, one limitation of using this compound is its instability in aqueous solutions, which can lead to degradation and loss of activity over time.
将来の方向性
There are several future directions for research on 3-allyl-2,6-dimethyl-4-quinolinol. One direction is to study its potential applications in agriculture, as it has been shown to have antifungal activity against various plant pathogens. Another direction is to investigate its mechanism of action in more detail, as this could lead to the development of more potent analogs. Furthermore, future research could focus on optimizing the synthesis method to obtain higher yields and purity of 3-allyl-2,6-dimethyl-4-quinolinol. Finally, more studies could be conducted to evaluate the safety and efficacy of this compound for use in various applications.
合成法
The synthesis of 3-allyl-2,6-dimethyl-4-quinolinol can be achieved through various methods, including the Povarov reaction, the Skraup reaction, and the Mannich reaction. The Povarov reaction involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. The Skraup reaction involves the condensation of aniline, glycerol, and an oxidizing agent like sulfuric acid or nitric acid. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone in the presence of an acid catalyst. These methods have been optimized to obtain high yields of 3-allyl-2,6-dimethyl-4-quinolinol with minimal impurities.
特性
IUPAC Name |
2,6-dimethyl-3-prop-2-enyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-4-5-11-10(3)15-13-7-6-9(2)8-12(13)14(11)16/h4,6-8H,1,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSBOSRWALTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5833709.png)
![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)

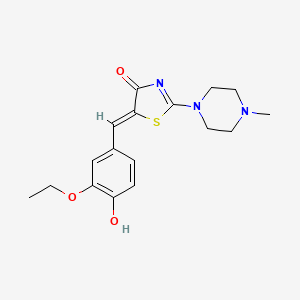
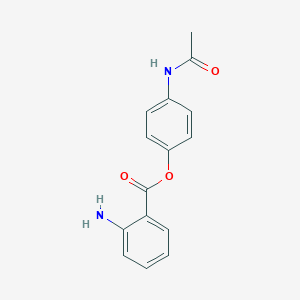
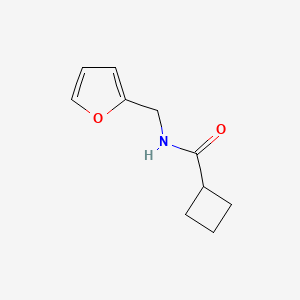
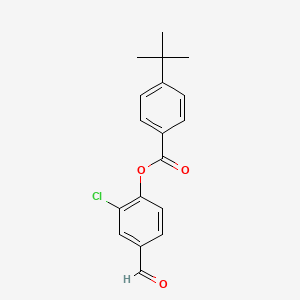
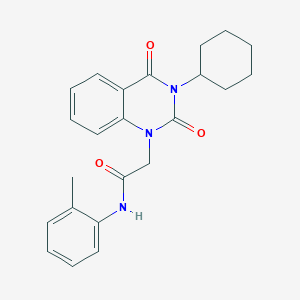
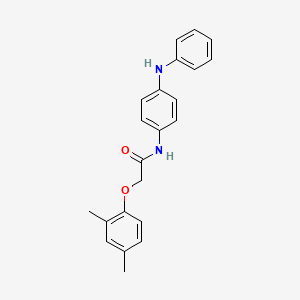
![ethyl 4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5833779.png)

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)